molecular formula C25H37NO4 B12425336 Salmeterol-d4

Salmeterol-d4

Cat. No.: B12425336
M. Wt: 419.6 g/mol
InChI Key: GIIZNNXWQWCKIB-QEDNWVFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salmeterol-d4, with the CAS number 1204192-41-5, is a deuterated, stable isotope-labeled analog of Salmeterol, a potent and selective long-acting beta-2 adrenergic receptor agonist (LABA) . This compound is specifically designed for use in research and bioanalysis. Its primary application is as an internal standard in mass spectrometry-based assays, where it is essential for the accurate quantification of its parent compound, Salmeterol, in complex biological matrices such as plasma, serum, and urine . By minimizing analytical variability and improving accuracy, this compound enables reliable pharmacokinetic studies, metabolism research, and drug monitoring programs. The mechanism of action for the parent drug, Salmeterol, involves the selective activation of β2-adrenergic receptors in the bronchial smooth muscle . This agonism stimulates intracellular adenyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which leads to the relaxation of the smooth muscle and resultant bronchodilation . The unique structural feature of Salmeterol is its long, lipophilic side chain, which allows it to embed in the cell membrane near the receptor site, providing a prolonged duration of action of up to 12 hours . The incorporation of four deuterium atoms in this compound increases its molecular mass compared to the non-labeled compound, creating a distinct mass signature that is easily distinguishable by liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments. This property is critical for ensuring the specificity and precision of analytical methods. As a high-quality reference material, this compound is invaluable for pharmaceutical and academic researchers conducting rigorous drug development and metabolic studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H37NO4

Molecular Weight

419.6 g/mol

IUPAC Name

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2

InChI Key

GIIZNNXWQWCKIB-QEDNWVFSSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCOCCCCC1=CC=CC=C1)NC([2H])([2H])C(C2=CC(=C(C=C2)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Origin of Product

United States

Synthesis and Isotopic Incorporation Strategies for Salmeterol D4

Methodological Approaches to Deuterium (B1214612) Labeling in Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds is a well-established strategy to enhance metabolic stability or to create internal standards for quantitative analysis. musechem.comacs.org Deuterium labeling can be achieved through various methods, broadly categorized as direct exchange reactions or the use of deuterated building blocks in a synthetic route. hwb.gov.insimsonpharma.com

Direct hydrogen-deuterium exchange (HIE) reactions represent an atom-economical approach where C-H bonds in a target molecule are directly swapped for C-D bonds. acs.orghwb.gov.in This can be catalyzed by transition metals like iridium or ruthenium. musechem.com Another common method is reductive deuteration, where functional groups are reduced using a deuterium source. hwb.gov.in

However, for complex molecules like Salmeterol (B1361061), a more controlled and regioselective approach is often necessary. This is typically achieved by incorporating deuterium-labeled precursors at specific stages of the synthesis. simsonpharma.com This "bottom-up" approach ensures that the deuterium atoms are located at precise, predetermined positions within the final molecule, which is crucial for its application as an internal standard. The kinetic isotope effect, a phenomenon where the greater mass of deuterium leads to a lower vibrational frequency in chemical bonds, can enhance the metabolic stability of the labeled compound. musechem.com

Specific Synthetic Protocols for Salmeterol-d4

The synthesis of this compound, specifically 4-(1-Hydroxy-2-((6-(4-phenylbutoxy)hexyl-1,1-d2)amino)ethyl-2,2-d2)-2-(hydroxymethyl)phenol, involves a multi-step process that combines enantioselective synthesis with the integration of deuterated precursors. synzeal.comchromatoscientific.compharmaffiliates.com

Enantioselective Synthesis Techniques for Salmeterol and its Deuterated Analogs

The biological activity of Salmeterol resides in the (R)-enantiomer. acs.orgrsc.org Therefore, enantioselective synthesis is paramount. Several methods have been developed for the synthesis of (R)-Salmeterol, which are adaptable for its deuterated analogs. These include:

Chiral auxiliary-mediated synthesis: This approach involves the use of a chiral auxiliary to direct a diastereoselective reduction, establishing the correct stereochemistry at the benzylic alcohol. acs.org

Asymmetric reduction: The use of chiral reducing agents, such as those derived from CBS-oxazaborolidine catalysts or enzymatic reductions (e.g., using Pichia angusta yeast), can effectively produce the desired enantiomer of a key intermediate. rsc.orgnih.govresearchgate.net

Asymmetric transfer hydrogenation: Rhodium-catalyzed asymmetric transfer hydrogenation is another reported method for the enantioselective synthesis of Salmeterol. nih.gov

Asymmetric Henry reaction: A practical synthesis of (R)-Salmeterol has been achieved using a Cu(II)–sparteine complex-catalyzed asymmetric Henry reaction as the key step. researchgate.net

A common strategy involves the asymmetric reduction of a suitable ketone precursor to establish the chiral hydroxyl group. rsc.orgrsc.org For instance, a phenacyl phenylglycinol derivative can undergo asymmetric reduction followed by reductive amination and hydrogenolysis to yield (R)-Salmeterol. rsc.orgrsc.org

Integration of Deuterated Precursors in this compound Synthesis

The specific labeling pattern of this compound indicates that deuterium is incorporated into the hexyl amino side chain. This is achieved by using deuterated building blocks during the synthesis. A plausible synthetic route would involve the preparation of a deuterated amine, such as 6-(4-phenylbutoxy)hexyl-1,1-d2-amine, which is then coupled with a suitable electrophilic partner containing the saligenin core.

The synthesis of such deuterated precursors can be accomplished through methods like the reductive deuteration of corresponding acyl chlorides or other carboxylic acid derivatives using a deuterium source like D₂O. mdpi.com For example, an appropriate acyl chloride can be reduced with a reagent like samarium(II) iodide in the presence of D₂O to yield an α,α-dideuterio alcohol, which can then be further elaborated into the required deuterated amine. mdpi.com

Another approach involves the use of multicomponent reactions with deuterated starting materials, such as deuterated aldehydes or isonitriles, to construct the desired labeled fragment. beilstein-journals.org

Advanced Characterization of Synthesized this compound and Deuterium Purity Assessment

Following synthesis, it is crucial to confirm the chemical structure, isotopic enrichment, and position of the deuterium labels in the this compound molecule. rsc.org A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis Methods for Deuterium Position and Abundance (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms. rug.nlnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly diminished. This provides direct evidence of successful deuterium incorporation. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated sites. This is particularly useful for highly enriched compounds. sigmaaldrich.com

¹³C NMR: The presence of deuterium causes a characteristic isotopic shift in the signals of adjacent ¹³C atoms, which can be used to quantify the degree of deuteration at specific sites. nih.gov

High-resolution mass spectrometry (HR-MS) can accurately measure the mass-to-charge ratio (m/z) of the molecular ion. The mass of this compound will be four mass units higher than that of unlabeled Salmeterol. rsc.org

By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic purity can be calculated. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium labels are located on the expected fragment ions. nih.gov

The combination of NMR and MS provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in sensitive analytical applications. rsc.orgnih.gov

Interactive Data Table: Spectroscopic Data for this compound

Analytical TechniqueExpected Observation for this compoundInformation Gained
¹H NMRAbsence of specific proton signalsConfirms position of deuterium incorporation
²H NMRDirect detection of deuterium signalsConfirms presence and chemical environment of deuterium
¹³C NMRIsotopic shifts in carbon signalsQuantifies site-specific deuterium incorporation
Mass Spectrometry (MS)Increased molecular weightConfirms overall isotopic labeling
High-Resolution MS (HR-MS)Accurate mass measurementConfirms elemental composition and isotopic purity

Advanced Bioanalytical Methodologies Utilizing Salmeterol D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Salmeterol-d4 Analysis

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. shimadzu.com.sg The coupling of liquid chromatography with tandem mass spectrometry allows for the effective separation of analytes from complex biological matrices followed by highly selective detection and quantification.

This compound as an Internal Standard in Quantitative Bioassays

In quantitative bioassays, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. A stable isotope-labeled version of the analyte, such as this compound, is the ideal IS. caymanchem.com Its chemical and physical properties are nearly identical to the analyte, Salmeterol (B1361061), ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. caymanchem.comresearchgate.net The use of a deuterated internal standard like Salmeterol-d3 or this compound helps to improve the precision and accuracy of the quantification. shimadzu.com.sgcaymanchem.comresearchgate.net

The fundamental principle of using this compound as an IS involves adding a known amount to every sample, including calibration standards, quality controls, and unknown samples, before any sample processing steps. chromatographytoday.com The ratio of the peak area of the analyte (Salmeterol) to the peak area of the IS (this compound) is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This ratiometric measurement effectively compensates for any sample loss during preparation or fluctuations in the MS signal. The inclusion of deuterated standards in unknown samples can lead to quantification with an uncertainty of less than 20%, even with a calibration curve that is up to a month old. chromatographytoday.com

Method Development for Ultra-Low Concentration Quantification of Salmeterol

The therapeutic concentrations of Salmeterol in biological fluids, such as plasma, are extremely low, often in the picogram per milliliter (pg/mL) range. sciex.com This necessitates the development of highly sensitive analytical methods. LC-MS/MS methods have been developed to achieve lower limits of quantification (LLOQs) in the sub-pg/mL to low pg/mL range. sciex.comwaters.com

One such method achieved an LLOQ of 0.050 pg/mL for Salmeterol in human plasma using a sample volume of 400 µL. sciex.com Another study reported an LLOQ of 0.375 pg/mL with a linear calibration curve ranging from 0.375 to 7.500 pg/mL. waters.com These ultra-sensitive methods often employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.gov The development of these methods is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the drug. shimadzu.com.sg

Table 1: LC-MS/MS Methods for Ultra-Low Quantification of Salmeterol
AnalyteInternal StandardMatrixLLOQ (pg/mL)Linear Range (pg/mL)Extraction MethodReference
SalmeterolSalmeterol-d3Human Plasma2.52.5 - 500SPE nih.gov
Salmeterol XinafoateNot SpecifiedHuman Plasma0.0500.050 - 50Not Specified sciex.com
Salmeterol XinafoateStable Label IsotopePlasma0.3750.375 - 7.500SPE waters.com

Optimization of Chromatographic Parameters for Deuterated Analogs

The chromatographic separation is a critical component of any LC-MS/MS method. The goal is to achieve a symmetrical peak shape, adequate retention, and separation from other matrix components to minimize ion suppression or enhancement. For deuterated analogs like this compound, the chromatographic behavior is expected to be very similar to the non-deuterated analyte.

Optimization of chromatographic parameters involves the careful selection of the analytical column, mobile phase composition, flow rate, and column temperature. mdpi.comscielo.brnih.gov

Column Selection: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of Salmeterol. researchgate.netchromatographytoday.comresearchgate.net The choice of column chemistry can significantly impact selectivity and peak shape.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid additive to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographytoday.comresearchgate.net The gradient elution, where the proportion of the organic solvent is changed over time, is often employed to achieve optimal separation of compounds with different polarities. google.com

Flow Rate and Column Temperature: These parameters can be adjusted to fine-tune the retention time and improve peak resolution. mdpi.cominacom.nl

The optimization process often utilizes a systematic approach, such as the one-factor-at-a-time method or design of experiments (DoE), to identify the optimal conditions that provide the best balance of resolution, sensitivity, and analysis time. mdpi.comscielo.brnih.gov

Mass Spectrometric Detection Techniques Specific to this compound

Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity. The most common technique used for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to select the precursor ion (the protonated or deprotonated molecule) of the analyte. This ion is then fragmented in the collision cell, and the second quadrupole is set to select a specific product ion.

For this compound, the precursor and product ions will have a higher mass-to-charge ratio (m/z) compared to Salmeterol, corresponding to the number of deuterium (B1214612) atoms incorporated. This mass difference allows for the specific detection of this compound in the presence of endogenous Salmeterol. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard provides a high degree of specificity, minimizing the potential for interference from other compounds in the matrix. shimadzu.com.sg

High-Performance Liquid Chromatography (HPLC) Methodologies in Salmeterol Research

While LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is still a valuable tool, particularly for the analysis of bulk drug substances and pharmaceutical formulations. chromatographytoday.comresearchgate.netrjptonline.org

Applications of RP-HPLC for Salmeterol and Related Substances

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Salmeterol. ijpsjournal.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is relatively polar. This allows for the separation of compounds based on their hydrophobicity.

RP-HPLC methods have been developed for the simultaneous determination of Salmeterol and other drugs, such as Fluticasone (B1203827) Propionate, in combination products. chromatographytoday.comijpsjournal.comnih.gov These methods are crucial for quality control, enabling the assay of the active ingredients and the detection of any related substances or impurities. chromatographytoday.comresearchgate.net The validation of these HPLC methods typically includes an assessment of specificity, linearity, accuracy, precision, and robustness to ensure their reliability. researchgate.netrjptonline.org

Table 2: RP-HPLC Method Parameters for Salmeterol Analysis
ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Inertsil ODS-2 (250 x 4.6mm, 5µm)Methanol: 0.6% aqueous ammonium (B1175870) acetate (B1210297) (75:25)Not SpecifiedNot Specified nih.gov
Inertsil ODS C18 (250 x 4.6mm, 5µm)Methanol: Water (60:40 v/v)1.0UV at 203nm rjptonline.org
Hypersil BDS C18 (15cm x 4.6mm, 5µm)Potassium dihydrogen phosphate (B84403) buffer (pH 3.0): Acetonitrile1.5UV (210-239nm) chromatographytoday.comijpsjournal.com
Agilent Zorbax Bonus RP (250mm x 4.6mm, 5µm)0.1% Formic acid: Acetonitrile (64:36 v/v)1.0UV at 234nm researchgate.net

Comparative Analysis of Chromatographic Techniques for Salmeterol Quantification

The quantification of salmeterol, often at very low concentrations in biological samples, necessitates the use of highly sensitive and specific chromatographic techniques. The most prominent methods involve coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), which has become the preferred technique for its superior sensitivity and specificity. researchgate.netshimadzu.co.kr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely employed technique for salmeterol quantification. researchgate.netshimadzu.co.kr Methods using LC-MS/MS offer excellent sensitivity, allowing for the detection of salmeterol at picogram per milliliter (pg/mL) levels. shimadzu.co.kr For instance, a highly sensitive LC-MS/MS method has been developed to quantify salmeterol in human plasma with a lower limit of quantification (LLOQ) of 0.050 pg/mL using a 0.4 mL sample volume. sciex.comsciex.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) further enhances separation efficiency and speed. nih.gov These methods are capable of simultaneously quantifying salmeterol and other compounds, such as its metabolite α-hydroxysalmeterol and the co-administered drug fluticasone propionate. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While LC-MS/MS is the gold standard, HPLC with UV or fluorescence detection has also been utilized. chromatographytoday.comresearchgate.net HPLC methods coupled with a photodiode array (PDA) detector have been developed for the simultaneous determination of salmeterol and fluticasone propionate. researchgate.net However, these methods may lack the sensitivity required for detecting the very low circulating plasma concentrations of salmeterol seen after therapeutic inhalation. sciex.com For example, one HPLC-UV method reported a limit of detection of 0.06 µg/ml for salmeterol xinafoate. researchgate.netresearchgate.net

Gas Chromatography (GC): Gas chromatography is also a suitable technique for the analysis of salmeterol. sigmaaldrich.com Inverse gas chromatography (IGC) has been used to characterize the surface properties of different forms of salmeterol xinafoate powders, which is relevant for dry powder inhaler formulations. nih.govnih.gov However, for quantitative bioanalysis from complex matrices, GC-based methods are less common than LC-MS/MS due to the need for derivatization of the polar salmeterol molecule to make it volatile.

The choice of chromatographic technique depends on the required sensitivity, selectivity, and the nature of the biological matrix. For ultra-trace level quantification in plasma, LC-MS/MS and UPLC-MS/MS are the methods of choice.

Method Validation Principles for this compound Assays

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For bioanalytical methods utilizing this compound as an internal standard, validation must adhere to stringent guidelines from regulatory bodies. chromatographytoday.comhealthinformaticsjournal.comchromatographytoday.cominnovareacademics.in Key validation parameters are discussed below.

Selectivity and Specificity Considerations for Deuterated Internal Standards

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Specificity ensures that the signal measured is from the analyte of interest only. When using a deuterated internal standard like this compound, it is crucial to demonstrate that there is no interference from endogenous components of the matrix or from the unlabeled analyte (salmeterol) at the mass transition of the internal standard, and vice versa. nih.gov

The use of tandem mass spectrometry (MS/MS) provides high selectivity by monitoring specific precursor-to-product ion transitions for both salmeterol and this compound. healthinformaticsjournal.com For example, a study might use transitions like m/z 415.900→232.200 for salmeterol. healthinformaticsjournal.com It is important to assess multiple lots of the biological matrix to ensure that no endogenous materials interfere with the detection of either the analyte or the internal standard. nih.gov The contribution of the unlabeled analyte to the signal of the deuterated standard should be negligible. nih.gov

Linearity and Calibration Range Determination for this compound Quantification

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a specific range. chromatographytoday.comchromatographytoday.com For salmeterol quantification, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration. A linear regression model, often with a weighting factor (e.g., 1/x²), is applied to the data. sciex.comhealthinformaticsjournal.com

The calibration range must encompass the expected concentrations in the study samples. For salmeterol, which is present at very low levels, this range can be from sub-pg/mL to low ng/mL. sciex.comnih.gov For example, validated methods have shown linearity for salmeterol in human plasma from 0.050 to 50.0 pg/mL and from 1.00 to 250.218 pg/mL. sciex.comhealthinformaticsjournal.com The coefficient of determination (r² or R²) should be close to 1, typically ≥0.99, to indicate a good fit of the data to the regression line. sciex.comresearchgate.net

Linearity and Calibration Range Data for Salmeterol Quantification
MatrixTechniqueCalibration RangeCorrelation Coefficient (r or r²)Reference
Human PlasmaLC-MS/MS0.050 - 50.0 pg/mLr = 0.9971 sciex.com
Human PlasmaLC-MS/MS1.00 - 250.218 pg/mLr² = 0.9996 healthinformaticsjournal.com
Equine UrineLC/MS²Not specified, but excellent linearity reportedNot specified nih.gov
Human UrineUHPLC-QTOF-MS0.10 - 2.00 ng/mLNot specified nih.gov
Human PlasmaUHPLC-QTOF-MS0.025 - 0.500 ng/mLNot specified nih.gov

Accuracy and Precision Assessments in Bioanalytical Studies

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. chromatographytoday.comchromatographytoday.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. walshmedicalmedia.com

For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). biopharminternational.com Studies on salmeterol have demonstrated that these criteria can be met. For example, one LC-MS/MS method for salmeterol in human plasma reported accuracy between 94.91% and 102.75% and a %CV below 13% for all QC levels. sciex.comsciex.com Another study showed between-batch precision (%CV) ranging from 2.39% to 14.55% and accuracy (%Nominal) from 96.72% to 105.00%. walshmedicalmedia.com

Accuracy and Precision Data for Salmeterol Quantification
MatrixTechniqueConcentration Levels (pg/mL)Accuracy (% Nominal)Precision (%CV)Reference
Human PlasmaLC-MS/MSNot specified94.91 - 102.75< 13 sciex.comsciex.com
Human PlasmaLC-MS/MS6.0, 30, 100, 20096.72 - 105.00 (between batch)2.39 - 14.55 (between batch) walshmedicalmedia.com
Equine UrineLC/MS²Not specifiedExcellentExcellent nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Deuterated Compounds

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govsepscience.com For bioanalytical assays, the LOQ is often the more critical parameter and is typically the lowest standard on the calibration curve. nih.gov

The determination of LOD and LOQ can be based on the signal-to-noise ratio (S/N), where the LOD is often defined as a S/N of 3 and the LOQ as a S/N of 10. sepscience.com Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com For salmeterol, highly sensitive methods have achieved LOQs in the sub-pg/mL to low pg/mL range. One UPLC-MS/MS method established an LLOQ of 0.375 pg/mL for salmeterol in plasma. waters.com Another LC-MS/MS method reported an LLOQ of 0.050 pg/mL in human plasma. sciex.com In equine urine, a method was validated with an LOD of 0.125 ng/mL and an LOQ of 0.25 ng/mL. nih.gov

LOD and LOQ Data for Salmeterol Quantification
MatrixTechniqueLODLOQReference
Human PlasmaUPLC-MS/MSNot specified0.375 pg/mL waters.com
Human PlasmaLC-MS/MSNot specified0.050 pg/mL sciex.com
Equine UrineLC/MS²0.125 ng/mL0.25 ng/mL nih.gov
Spiked Human PlasmaHPLC-UV0.06 µg/mL0.3 µg/mL researchgate.netresearchgate.net

Mitigation Strategies for Matrix Effects in this compound Bioanalytical Assays

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components, are a significant challenge in LC-MS/MS bioanalysis. eijppr.comnih.gov These effects can compromise the accuracy and precision of the method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

However, it is still crucial to minimize matrix effects through other strategies:

Sample Preparation: Effective sample clean-up is essential. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation. sciex.comeijppr.com For example, a method for salmeterol in plasma used protein precipitation followed by SPE to achieve high sensitivity. sciex.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix components can significantly reduce ion suppression. eijppr.com This can involve adjusting the mobile phase composition, gradient, or using a different type of column.

Ionization Source: The choice of ionization source can influence the extent of matrix effects. Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). eijppr.com

By combining a deuterated internal standard with optimized sample preparation and chromatography, the impact of matrix effects on the quantification of salmeterol can be effectively mitigated, ensuring the reliability of the bioanalytical data. nih.gov

Advanced Sample Preparation Techniques for this compound Analysis in Complex Biological Matrices

The accurate quantification of therapeutic compounds like Salmeterol in complex biological matrices such as plasma, serum, or urine is critically dependent on the efficacy of the sample preparation method. shimadzu.com.sg this compound, as a deuterated internal standard, is added to samples prior to extraction to mimic the behavior of the parent analyte, Salmeterol, thereby correcting for any variability or loss during the sample clean-up process. The primary objectives of sample preparation are to remove interfering endogenous components like proteins and phospholipids (B1166683), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. shimadzu.com.sgnih.govthermofisher.com The choice of technique—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—is dictated by the required sensitivity, sample throughput, and the nature of the biological matrix. nih.gov

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a highly selective and widely used sample preparation technique that separates compounds from a liquid mixture based on their physical and chemical properties. waters.com The principle involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). specartridge.com The analyte of interest, along with this compound, is retained on the sorbent while matrix interferences are washed away. waters.comspecartridge.com The purified analyte is then eluted with a small volume of an appropriate solvent. sigmaaldrich.com

For the analysis of Salmeterol, which contains both hydrophobic regions and polar functional groups, mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange retention mechanisms are particularly effective. sigmaaldrich.com This dual-attraction mechanism allows for vigorous washing steps, resulting in exceptionally clean extracts. sigmaaldrich.com A combination of anionic-exchange SPE with a pre-column-analytical column switching technique has been successfully used to minimize matrix effects and achieve a low limit of quantification (LLOQ) of 2.5 pg/mL for Salmeterol in plasma. research-solution.com

A typical SPE protocol involves several key steps:

Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase. thermofisher.comsigmaaldrich.com

Equilibration: The sorbent is treated with a solution, often water or a buffer, that mimics the sample matrix to prepare it for sample loading. thermofisher.comsigmaaldrich.com

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the cartridge. thermofisher.com

Washing: Interfering compounds are washed from the cartridge using a solvent that does not elute the analyte. waters.comsigmaaldrich.com

Elution: The analyte and this compound are recovered from the sorbent using a strong solvent that disrupts the retention mechanism. sigmaaldrich.com

The selection of the specific SPE sorbent and solvents is critical for optimizing recovery and minimizing ion suppression in the subsequent LC-MS/MS analysis.

Table 1: Example Solid Phase Extraction (SPE) Parameters for Salmeterol Analysis

Parameter Description Example Finding/Rationale
Biological Matrix The biological fluid being analyzed. Human Plasma SPE is effective at removing plasma proteins and phospholipids that cause matrix effects. waters.comresearch-solution.com
SPE Sorbent The solid material in the cartridge that retains the analyte. Mixed-Mode Cation Exchange (MCX) Combines reversed-phase and strong cation exchange to strongly retain basic compounds like Salmeterol, allowing for rigorous removal of interferences. sigmaaldrich.com
Conditioning Solvent Prepares the sorbent for interaction. Methanol Wets the bonded functional groups on the sorbent to ensure consistent interaction. thermofisher.comsigmaaldrich.com
Equilibration Solvent Primes the sorbent for the sample matrix. Aqueous Formic Acid (e.g., 1%) Adjusts the pH to ensure the analyte is charged and retained by the ion-exchange mechanism. thermofisher.com
Wash Solvent Removes interferences without eluting the analyte. 1. Acetonitrile2. Aqueous Formic Acid The organic wash removes non-polar interferences, while the acidic aqueous wash removes other polar impurities.
Elution Solvent Recovers the analyte from the sorbent. 5% Ammonium Hydroxide in Methanol The high pH neutralizes the basic analyte, disrupting the ion-exchange retention, while methanol disrupts hydrophobic interactions, leading to efficient elution.

| Achieved LLOQ | The lowest concentration that can be reliably quantified. | 2.5 pg/mL | A combination of anionic-exchange SPE and column switching was used to achieve this sensitivity. research-solution.com |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a classic sample preparation method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. phenomenex.com For hydrophobic compounds, LLE is known for producing very clean extracts because it effectively separates the analyte from water-soluble matrix components like proteins and salts. research-solution.com The process generally involves mixing the biological sample, often after pH adjustment, with an immiscible organic solvent. The analyte and this compound partition into the organic phase, which is then separated, evaporated, and reconstituted in a mobile phase-compatible solvent for analysis. phenomenex.com

Key parameters in an LLE protocol include:

Choice of Organic Solvent: The solvent should have high solubility for the analyte and be immiscible with the aqueous sample. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, and hexane.

pH of Aqueous Phase: The pH of the biological sample is often adjusted to suppress the ionization of the target analyte, making it more hydrophobic and promoting its transfer into the organic phase. For a basic compound like Salmeterol, the pH would be raised.

Extraction and Phase Separation: Vigorous mixing (e.g., vortexing) is required to maximize the surface area between the two phases and facilitate analyte transfer. Centrifugation is then used to achieve a clean separation of the two layers. phenomenex.com

While effective, traditional LLE can be labor-intensive. Salt-Assisted LLE (SALLE) is a variation where a high concentration of salt is added to the aqueous phase to decrease the solubility of the analyte and enhance its partitioning into the organic solvent. euchembiojreviews.com

Table 2: Typical Liquid-Liquid Extraction (LLE) Parameters for Basic Drug Analysis

Parameter Description Example Finding/Rationale
Biological Matrix The biological fluid being analyzed. Human Plasma, Urine LLE is a versatile technique applicable to various biological fluids. phenomenex.com
pH Adjustment Modifies the sample pH to enhance extraction. Addition of Ammonium Hydroxide to pH > 9 For basic analytes like Salmeterol, raising the pH suppresses ionization, increasing hydrophobicity and improving extraction into the organic solvent. mdpi.com
Extraction Solvent The immiscible organic solvent used for extraction. Methyl tert-butyl ether (MTBE) MTBE is a common LLE solvent that provides good recovery for a wide range of drugs.
Mixing Technique Method used to mix the aqueous and organic phases. Vortex Mix (2-5 min) Ensures sufficient interaction between the two phases for efficient analyte partitioning.
Phase Separation Method used to separate the two liquid layers. Centrifugation (5 min at >3000 g) Provides a clear and distinct separation of the organic layer from the aqueous matrix and any precipitated proteins. phenomenex.com

| Post-Extraction Step | Preparation of the extract for injection. | Evaporation and Reconstitution | The organic solvent is evaporated to dryness under nitrogen, and the residue is redissolved in a small volume of mobile phase. phenomenex.com |

Protein Precipitation Methods

Protein Precipitation (PPT) is the simplest, fastest, and often most cost-effective method for sample preparation in bioanalysis. chromatographyonline.comphenomenex.com The technique involves adding a substance, typically a water-miscible organic solvent or a strong acid, to the biological sample (e.g., plasma, serum) to denature and precipitate the abundant proteins. phenomenex.comresearchgate.net this compound and the analyte are released from any protein binding and remain in the supernatant. Following centrifugation to pellet the precipitated proteins, the supernatant can be directly injected for LC-MS/MS analysis or subjected to further clean-up. chromatographyonline.comresearchgate.net

The most common protein precipitation agents are:

Organic Solvents: Acetonitrile is widely used and is highly effective at removing proteins, with studies showing >96% protein removal at a 2:1 ratio of precipitant to plasma. researchgate.netresearchgate.net Methanol and ethanol (B145695) are also used. nih.gov

Acids: Trichloroacetic acid (TCA) is an effective precipitating agent. phenomenex.comresearchgate.net However, acid precipitation can sometimes lead to lower analyte recovery due to co-precipitation. researchgate.net

Salts: High concentrations of salts like zinc sulfate (B86663) or ammonium sulfate can also be used to precipitate proteins ("salting out"). phenomenex.comresearchgate.net

A standard high-throughput PPT protocol often uses a 96-well plate format. chromatographyonline.com An aliquot of the plasma sample is mixed with the precipitating solvent containing the internal standard (this compound). After mixing and centrifugation, the supernatant is transferred to a new plate for analysis. chromatographyonline.com While fast, a key drawback of PPT is that it is a relatively non-selective, "crude" clean-up method. It removes proteins but leaves other endogenous components like phospholipids, which can cause significant matrix effects (ion suppression or enhancement) in the MS detector. researchgate.net

Table 3: Comparison of Common Protein Precipitation (PPT) Agents

Parameter Description Acetonitrile (ACN) Trichloroacetic Acid (TCA) Zinc Sulfate
Biological Matrix The biological fluid being analyzed. Human Plasma Human Plasma Human Plasma
Mechanism How the agent precipitates proteins. Organic Solvent Precipitation Acid Precipitation Salt-Induced Precipitation ("Salting Out")
Typical Ratio (Precipitant:Plasma) The volumetric ratio used for precipitation. 2:1 to 3:1 researchgate.net 2:1 researchgate.net 2:1 researchgate.net
Protein Removal Efficiency The percentage of protein removed from the sample. >96% researchgate.netresearchgate.net ~92% researchgate.netresearchgate.net ~91% researchgate.netresearchgate.net
Analyte Recovery The percentage of analyte recovered in the supernatant. Generally high (>80%) researchgate.net Can be lower due to co-precipitation researchgate.net Variable
Key Advantage The main benefit of using this agent. High efficiency, compatibility with reversed-phase LC. researchgate.net Effective at low volume ratios. researchgate.net Mild, can preserve biological function of some proteins. phenomenex.com

| Key Disadvantage | The main drawback of using this agent. | Can leave other interferences (e.g., phospholipids) in the supernatant. | Can cause low and variable analyte recovery. researchgate.net | Can contaminate the ion source of the mass spectrometer. |

Research Applications of Salmeterol D4 in Metabolic and Mechanistic Studies

Elucidation of Metabolic Pathways Using Deuterium-Labeled Salmeterol (B1361061)

The use of stable isotope-labeled compounds is a cornerstone of studies aimed at understanding how drugs are processed in the body. Salmeterol-d4 is instrumental in tracing and quantifying the metabolic fate of salmeterol.

Salmeterol undergoes extensive metabolism in humans, primarily through aliphatic oxidation of the side chain to form its major metabolite, α-hydroxysalmeterol. nih.gov In metabolic studies, this compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods developed for the simultaneous detection and quantification of both the parent drug and its metabolites in biological matrices like plasma and urine. nih.govwada-ama.org The addition of a known quantity of this compound to a sample allows for correction of any analyte loss during sample preparation and analysis, thereby enabling precise quantification.

The development of sensitive analytical methods is crucial for pharmacokinetic and anti-doping studies. nih.govresearchgate.net For instance, validated ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) methods can quantify salmeterol and α-hydroxysalmeterol at very low concentrations. nih.govresearchgate.net The metabolite α-hydroxysalmeterol is considered a key biomarker for monitoring the use of inhaled salmeterol. nih.gov

Table 1: Example Limits of Quantification (LOQ) for Salmeterol and its Metabolite in Urine
AnalyteLimit of Quantification (LOQ) in Urine (ng/mL)Reference
Salmeterol0.10 wada-ama.org
α-hydroxysalmeterol1.00 wada-ama.org

In vitro metabolic stability assays are essential preclinical tools used to predict a drug's metabolic clearance in the body. creative-biolabs.com These assays typically involve incubating the drug with liver-derived systems, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. thermofisher.commttlab.eu The rate at which the parent drug disappears over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (Clint). nuvisan.com

In these experiments, this compound is added as an internal standard to samples taken at various time points. nuvisan.com The mixture is then analyzed by LC-MS to determine the concentration of remaining, unlabeled salmeterol. The stable, known concentration of this compound provides a reliable reference point for accurately quantifying the decline of the parent compound, which is critical for the subsequent calculation of pharmacokinetic parameters. creative-biolabs.com

Table 2: Typical Components of an In Vitro Metabolic Stability Assay
ComponentPurposeReference
Test Compound (Salmeterol)The drug being investigated for metabolic rate. mttlab.eu
Liver Microsomes or HepatocytesSource of metabolic enzymes (e.g., CYPs, UGTs). creative-biolabs.commttlab.eu
Cofactors (e.g., NADPH)Required for the function of certain metabolic enzymes like CYPs. mttlab.eu
Internal Standard (this compound)Added before analysis for accurate quantification of the test compound. nuvisan.com
Incubation BufferMaintains optimal pH and temperature (37°C) for enzymatic activity. mttlab.eu

Furthermore, the involvement of CYP3A4 was confirmed when ketoconazole, a selective chemical inhibitor of CYP3A4, substantially inhibited the metabolism of salmeterol to its primary metabolite. nih.gov The definitive role of the enzyme was demonstrated when insect cell microsomes co-expressing human CYP3A4 were shown to successfully metabolize salmeterol. nih.gov Throughout these enzymatic studies, this compound serves as the ideal internal standard for the precise quantification of the rate of metabolite formation, a critical factor in determining enzyme kinetics and identifying the specific enzymes involved.

Pharmacokinetic Research Methodologies Employing this compound

Pharmacokinetics describes the journey of a drug through the body. Deuterated standards like this compound are fundamental to generating the high-quality concentration data needed for these analyses.

In preclinical research, deuterium-labeled compounds can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. metsol.com By administering this compound to an animal model, researchers can track the compound and its labeled metabolites throughout the biological system, distinguishing them from any endogenous substances. This technique allows for a clear understanding of the drug's disposition.

Population pharmacokinetic (PopPK) modeling is a statistical method used to understand the sources of variability in drug concentrations among different individuals. uoa.gr These models describe the typical pharmacokinetic profile of a drug and identify how factors such as body weight or sex can influence its absorption and clearance. nih.govpage-meeting.org

The development of robust PopPK models is entirely dependent on the accuracy and precision of the drug concentration data collected from study participants. uoa.gr The use of deuterated analogs like this compound as internal standards in the bioanalytical methods (e.g., LC-MS) that measure plasma concentrations is a critical component of this process. By ensuring the high quality of the input data, this compound contributes directly to the reliability and predictive power of the final PopPK models, which are used to describe the complex absorption and disposition of drugs like salmeterol. nih.govuoa.gr

Investigating Drug-Drug Interactions at a Mechanistic Level through Metabolite Profiling

This compound is a critical tool for elucidating the mechanisms of drug-drug interactions (DDIs), primarily through its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolite profiling. The metabolism of Salmeterol is predominantly carried out by the cytochrome P450 isoform CYP3A4, which is responsible for the aliphatic oxidation of the salmeterol base to form its major metabolite, α-hydroxy-salmeterol. drugbank.comnih.govresearchgate.netnih.gov Since CYP3A4 metabolizes a wide array of drugs, there is a significant potential for DDIs. wada-ama.org

When Salmeterol is co-administered with other drugs that are inhibitors, inducers, or substrates of CYP3A4, its metabolic rate can be altered, leading to changes in plasma concentration and potential safety or efficacy concerns. nih.gov In research settings, this compound can be spiked into biological samples (e.g., plasma, urine) to accurately quantify the parent drug (unlabeled Salmeterol) and its metabolites. Because this compound has a known concentration and is chemically identical to Salmeterol, it co-elutes and ionizes similarly during LC-MS analysis, correcting for variations in sample preparation and instrument response.

This methodology allows researchers to precisely measure the impact of a co-administered drug on Salmeterol's pharmacokinetic profile. For instance, potent CYP3A4 inhibitors are expected to decrease the formation of α-hydroxy-salmeterol, leading to higher plasma concentrations of the parent drug. nih.gov By profiling these changes, investigators can determine the specific metabolic pathways affected and quantify the extent of the interaction, providing a detailed mechanistic understanding of the DDI.

Interacting Drug/ClassMechanism of InteractionPredicted Effect on Salmeterol MetabolismReference
Ketoconazole, Ritonavir, ItraconazolePotent CYP3A4 InhibitionSignificantly decreased metabolism; increased plasma Salmeterol concentration. nih.gov
Erythromycin, ClarithromycinCYP3A4 InhibitionModerately decreased metabolism; moderately increased plasma Salmeterol concentration. nih.gov
Rifampicin, CarbamazepineCYP3A4 InductionIncreased metabolism; decreased plasma Salmeterol concentration. wada-ama.org
Fluticasone (B1203827) PropionateCo-substrate for CYP3A4Potential for competitive inhibition, though clinically relevant interactions at therapeutic doses are considered unlikely. drugbank.comresearchgate.net

Isotopic Tracing in Biological Systems for Mechanistic Insights

The use of stable isotopes like deuterium (B1214612) provides a powerful method for tracing the fate of molecules in biological systems, offering mechanistic insights that are otherwise difficult to obtain. nih.govfrontiersin.org this compound can be administered in vivo or in vitro, and its distinct mass allows it to be tracked through various biochemical processes.

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed if the bond to the isotope is cleaved in the rate-determining step of the reaction. nih.govnih.gov This occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break.

In the context of this compound, this principle is highly relevant to its metabolism by CYP450 enzymes. nih.govnih.gov The primary metabolic pathway for Salmeterol is aliphatic hydroxylation, a reaction that involves the cleavage of a C-H bond. drugbank.comnih.gov If this compound is deuterated at the site of this oxidation, a primary deuterium KIE may be observed, meaning the rate of metabolism of this compound would be slower than that of unlabeled Salmeterol. nih.govresearchgate.net

Observing a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic process. nih.govnih.gov Researchers can use this compound to:

Confirm Metabolic Pathways: By comparing the metabolite profiles of Salmeterol and this compound, the loss of a deuterium atom from a specific position confirms that site as a location of metabolic attack.

Elucidate Reaction Mechanisms: The magnitude of the KIE can provide information about the transition state of the enzymatic reaction, helping to detail the precise mechanism of CYP3A4-mediated oxidation. acs.org

Modulate Pharmacokinetics: Strategically placing deuterium atoms at metabolically labile sites is a technique used in drug discovery to slow down metabolism, potentially improving a drug's pharmacokinetic profile. nih.govresearchgate.net Studies with this compound can explore this potential.

ParameterDescriptionApplication in this compound Studies
Kinetic Isotope Effect (KIE)The ratio of reaction rates between a light isotopologue (kH) and a heavy one (kD), expressed as kH/kD.A KIE > 1 indicates that C-H bond cleavage is at least partially rate-limiting in Salmeterol's biotransformation.
Primary KIEObserved when the bond to the isotope is broken in the rate-determining step.Deuteration at the site of aliphatic hydroxylation on Salmeterol would be expected to produce a primary KIE.
Metabolic SwitchingSlowing metabolism at one site (due to KIE) may increase metabolism at alternative sites.Analysis of this compound metabolites can reveal minor metabolic pathways that become more prominent when the primary pathway is slowed.

The prolonged duration of action of Salmeterol is attributed to its unique interaction with the β2-adrenergic receptor (β2AR). It is hypothesized that Salmeterol binds not only to the active (orthosteric) site of the receptor but also to a secondary "exosite". nih.gov The long lipophilic tail of the molecule is thought to anchor to this exosite, allowing the active head of the molecule to repeatedly engage and disengage with the active site. nih.govnih.gov

Stable isotope-labeled ligands like this compound are valuable for studying these complex binding dynamics without the complications of radioactivity. nih.gov While early studies often used radio-labeled ligands, modern mass spectrometry techniques can leverage deuterated compounds. nih.gov For example, this compound could be used in competition binding assays where its displacement by other ligands is monitored by LC-MS. Furthermore, chemical cross-linking or photoaffinity labeling experiments followed by mass spectrometric analysis of receptor fragments can pinpoint the precise location of the labeled ligand, helping to map both the orthosteric and exosite interactions. plos.org Computational modeling studies have identified key residues in the extracellular and transmembrane domains that likely constitute these binding sites. plos.orgresearchgate.net

Receptor SiteInteracting Part of SalmeterolKey Amino Acid Residues (Human β2AR)Reference
Orthosteric (Active) SiteSaligenin "head" groupAsp113 (Helix 3), Asn312 (Helix 6) plos.org
ExositeArylalkoxyalkyl "tail"His296 (Helix 6), Lys305 (Extracellular Loop 3) researchgate.net

In addition to its bronchodilatory effects, Salmeterol has been shown to possess anti-inflammatory properties by inhibiting the release of mast cell mediators. nih.govnih.gov Studies have demonstrated that Salmeterol is a potent inhibitor of the release of histamine, cysteinyl leukotrienes (LTC4/LTD4), and prostaglandin (B15479496) D2 (PGD2) from human lung tissue. nih.gov These lipid mediators, known as eicosanoids, are key players in the inflammatory cascade of asthma. taylorfrancis.com

Inflammatory MediatorSalmeterol Inhibitory Potency (-log IC50)Primary Source in LungsReference
Histamine8.54Mast Cells nih.gov
Leukotriene C4 (LTC4)/LTD49.07Mast Cells, Eosinophils nih.gov
Prostaglandin D2 (PGD2)8.81Mast Cells nih.gov

Impurity Profiling and Quality Control Research with Salmeterol D4 Standards

Role of Deuterated Standards in Impurity Identification and Quantification in Salmeterol (B1361061)

Deuterated internal standards are critical for the accurate identification and quantification of impurities in pharmaceutical substances like Salmeterol. clearsynth.com Salmeterol-d4, a stable isotope-labeled version of Salmeterol, is an ideal internal standard for chromatographic and mass spectrometric analysis. Its chemical properties and chromatographic behavior are nearly identical to that of unlabeled Salmeterol, meaning it behaves similarly during sample extraction, cleanup, and analysis. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be clearly distinguished from the parent compound and its impurities by a mass spectrometer. tandfonline.comhilarispublisher.com

The primary role of this compound is to improve the accuracy and precision of quantitative analyses. texilajournal.com During analysis, variations can occur due to sample loss during preparation, fluctuations in instrument injection volume, or changes in detector response (ion suppression or enhancement in mass spectrometry). clearsynth.comtexilajournal.com By adding a known amount of this compound to the sample before analysis, these variations can be corrected. The ratio of the analytical signal of the target impurity to the signal of the internal standard is used for quantification, which effectively cancels out most analytical errors. wisdomlib.org

In the context of impurity profiling, this compound is particularly valuable for:

Accurate Quantification: It enables the precise measurement of known impurities against their specified limits.

Method Validation: It is used to validate analytical methods by assessing parameters like accuracy, precision, and linearity. clearsynth.com

Compensating for Matrix Effects: In complex sample matrices, other components can interfere with the analysis. Deuterated standards help correct for these matrix effects, ensuring reliable measurements. clearsynth.comwisdomlib.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods heavily rely on such stable isotope-labeled internal standards to achieve the low detection and quantification limits required for trace-level impurity analysis. The use of a deuterated internal standard is a key recommendation by regulatory agencies for robust bioanalytical and quality control methods. tandfonline.com

Development of Analytical Methods for Related Substances of Salmeterol and its Deuterated Analogs

The development of robust analytical methods is a prerequisite for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used to separate Salmeterol from its process-related impurities and degradation products. ijpsr.comresearchgate.net The goal of method development is to achieve adequate resolution between the main Salmeterol peak and the peaks of all potential impurities.

Numerous HPLC and UPLC methods have been developed to identify and quantify related substances in Salmeterol. These methods are optimized by adjusting various chromatographic parameters to ensure separation of known impurities, often designated by letters (e.g., Impurity A, B, C, D, etc.). chromatographytoday.com

Because deuterated analogs like this compound have nearly identical chromatographic retention times to the unlabeled compound, they are not typically separated by HPLC or UPLC methods using standard detectors like UV. hilarispublisher.com Instead, their utility is realized when these chromatographic systems are coupled with a mass spectrometer. The HPLC/UPLC system separates the impurities from the main Salmeterol peak, and the mass spectrometer detects both Salmeterol and the co-eluting this compound, distinguishing them by their mass difference. This allows this compound to serve as an ideal internal standard for the accurate quantification of both the Salmeterol API and its related substances.

The table below summarizes typical parameters for an analytical method developed for Salmeterol's related substances.

ParameterConditionReference
Chromatographic SystemRP-HPLC chromatographytoday.com
ColumnPhenomenex Luna C18 (25 cm x 4.6 mm, 5 µm) chromatographytoday.com
Mobile PhaseGradient elution with a buffer (e.g., 0.1M ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) chromatographytoday.com
Flow Rate2.0 mL/min chromatographytoday.com
Detection Wavelength228 nm chromatographytoday.com
Column Temperature30ºC chromatographytoday.com

Stability-Indicating Methods for Salmeterol and Deuterated Salmeterol

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time. lubrizolcdmo.com It must be able to distinguish the intact API from its degradation products, impurities, and excipients. nih.gov The development of a SIAM is a regulatory requirement and involves subjecting the drug to forced degradation under various stress conditions as outlined by the International Council for Harmonisation (ICH). ijpsr.com

For Salmeterol, forced degradation studies are performed under the following conditions:

Acid Hydrolysis: (e.g., 1 N HCl at 70°C). oaji.net

Base Hydrolysis: (e.g., 2 N NaOH at 70°C). oaji.net

Oxidative Degradation: (e.g., 6% H₂O₂ at 80°C). oaji.net

Thermal Degradation: (e.g., oven at 80°C for 2 hours). ijpsr.com

Photolytic Degradation: (e.g., exposure to UV light). ijpsr.com

The resulting stressed samples are then analyzed using a high-resolution chromatographic method, such as HPLC or UPLC, to demonstrate that the degradation products are successfully separated from the main Salmeterol peak. ijpsr.comresearchgate.netoaji.net Studies have shown that Salmeterol is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. ijpsr.comoaji.net

While the stability-indicating method is developed to prove the stability of Salmeterol, a deuterated standard like this compound plays a crucial supporting role. It is used as an internal standard during the analysis of the stressed samples. The standard is added to the sample after the forced degradation is complete but before the analysis. This allows for the precise and accurate quantification of the amount of Salmeterol that remains undegraded, which is essential for establishing the degradation pathway and calculating the mass balance, a key component of validating a SIAM. lubrizolcdmo.com

The following table summarizes the results from a typical forced degradation study of Salmeterol.

Stress ConditionConditions AppliedObservationReference
Acidic1 N HCl, 40 min, 70°CDegradation observed, impurity peak at Rt 3.4 min oaji.net
Alkaline2 N NaOH, 20 min, 70°CDegradation observed, impurity peak at Rt 5.3 min oaji.net
Oxidative6% v/v H₂O₂, 1 hr, 80°CSignificant degradation observed oaji.net
ThermalOven at 80°C for 2 hoursNo significant degradation observed ijpsr.com
PhotolyticUV light (200 watt-hours/m²)No significant degradation observed ijpsr.com

Future Directions and Emerging Research Avenues for Salmeterol D4

Advances in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly for complex molecules like Salmeterol (B1361061), has been revolutionized by modern chemical techniques. These advancements allow for the precise, site-selective incorporation of deuterium (B1214612), which is critical for modulating a drug's metabolic profile.

Historically, the synthesis of deuterated compounds was often a lengthy process, sometimes requiring the development of entirely new multi-step synthetic routes. acs.org However, recent progress has focused on late-stage functionalization (LSF) , a strategy that introduces isotopic labels into a fully or nearly fully assembled molecule. acs.orgnih.govresearchgate.net This approach is significantly more efficient and versatile than traditional methods. acs.org

Key technologies driving this field include:

Transition Metal-Catalyzed C-H Activation : This powerful technique enables the direct replacement of hydrogen atoms with deuterium on a molecule's carbon skeleton. acs.orgnih.gov Catalysts, often based on palladium or iridium, can facilitate hydrogen isotope exchange (HIE) with high regioselectivity, even in complex structural environments. nih.govmdpi.com This allows researchers to target specific metabolic "soft spots" within a molecule like Salmeterol, the sites most susceptible to enzymatic breakdown. clearsynthdiscovery.com

Photocatalysis : The use of light-driven reactions offers mild and highly selective conditions for deuterium incorporation. Semiconductor photocatalysis, for instance, has been used to achieve targeted deuterium labeling of N-alkyl groups in pharmaceuticals, a common structural feature. researchgate.netnih.gov

Flow Chemistry : Continuous flow reactor systems provide a safe and efficient way to handle deuterium gas (D2), which is often generated in-situ from heavy water (D2O). thalesnano.com This methodology allows for high-purity deuterium incorporation and is scalable for producing the quantities of Salmeterol-d4 needed for extensive preclinical studies. clearsynthdiscovery.comthalesnano.com

These innovations make it possible to synthesize this compound and other complex deuterated molecules with high isotopic purity, a prerequisite for their use in advanced research applications. clearsynthdiscovery.comx-chemrx.com

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole. Isotope labeling is a cornerstone of this field, and this compound is well-suited for integration into these holistic research paradigms. creative-proteomics.com By using this compound as a tracer, researchers can move beyond studying a drug's primary target and map its broader influence on cellular networks. thalesnano.comsimsonpharma.com

The primary applications in this area are in quantitative proteomics and metabolomics :

Quantitative Proteomics : Techniques like stable isotope labeling by amino acids in cell culture (SILAC) and isobaric tagging (e.g., TMT, iTRAQ) are used to measure changes in the abundance of thousands of proteins in response to a drug. nih.govnih.gov this compound can be used in conjunction with these methods to provide an internal standard for the precise quantification of the parent drug and its metabolites, helping to correlate protein expression changes with specific chemical entities. This allows for the study of how Salmeterol affects global protein populations and cellular signaling pathways. creative-proteomics.comthermofisher.com

Metabolomics : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to profile the complete set of small-molecule metabolites. nih.gov When a biological system is treated with this compound, the deuterium label acts as a flag, allowing researchers to track the metabolic fate of the drug molecule with high precision. simsonpharma.com This helps to identify all downstream metabolites, understand the kinetics of metabolic pathways, and discover potential off-target effects. taylorfrancis.comrevespcardiol.org

By integrating data from these "omics" technologies, researchers can construct comprehensive models of Salmeterol's mechanism of action, identifying novel biomarkers for efficacy and understanding the full spectrum of its biological impact. creative-proteomics.comrevespcardiol.org

Potential for this compound in Advanced Mechanistic Toxicology Studies

Mechanistic toxicology seeks to understand how a substance exerts toxic effects at the molecular and cellular levels. taylorfrancis.com Deuterated compounds like this compound are invaluable tools in this endeavor due to the deuterium kinetic isotope effect (KIE) . portico.orgresearchgate.net

The KIE arises because the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond. dovepress.comijeat.org Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. clearsynthdiscovery.com By strategically placing deuterium atoms at sites of metabolism, the rate of these reactions can be significantly slowed. informaticsjournals.co.in

This principle allows for advanced toxicology studies:

Identifying Toxic Metabolites : If a particular metabolite of Salmeterol is suspected of causing toxicity, researchers can synthesize this compound with deuterium at the metabolic site responsible for forming that metabolite. If the deuterated version shows reduced toxicity compared to the parent drug, it provides strong evidence that the specific metabolite is the causative agent. dovepress.com This can help mitigate the production of toxic metabolites. clearsynthdiscovery.comdovepress.com

Elucidating Metabolic Pathways : By comparing the metabolite profiles of Salmeterol and this compound, researchers can map the primary and minor metabolic pathways. aquigenbio.com If a primary, benign pathway is slowed by deuteration, the drug may be diverted down a secondary pathway, a phenomenon known as "metabolic switching." nih.gov This secondary pathway could potentially produce new, unexpected metabolites, and studying this switch provides deeper insight into the drug's metabolic fate and potential for drug-drug interactions. portico.orgnih.gov

Investigating Off-Target Effects : Preclinical toxicology studies of Salmeterol have identified effects related to excessive beta-2 adrenoceptor stimulation, such as tachycardia. nih.govhres.ca By using this compound to alter the pharmacokinetic profile, researchers can investigate whether the duration and concentration of exposure to the parent drug or its metabolites are primarily responsible for these off-target effects.

These studies can provide a detailed understanding of the relationship between metabolism and toxicity, guiding the design of safer pharmaceuticals. nih.gov

Novel Applications of Deuterated Compounds in Preclinical Drug Development Research

The use of deuterated compounds is a burgeoning strategy in preclinical drug development, moving beyond their use as simple analytical tools to becoming new chemical entities in their own right. clearsynthdiscovery.comnih.gov The primary goal of this "deuterium switch" is to improve the pharmacological properties of an existing drug. nih.gov The approval of deuterated drugs like deutetrabenazine has validated this approach, opening the door for many other candidates. dovepress.com

The potential advantages of developing a deuterated version of a drug like Salmeterol for preclinical research are summarized below.

Potential AdvantageDescriptionResearch Implication
Improved Metabolic Stability The stronger C-D bond can slow the rate of metabolic breakdown by enzymes like CYP450. clearsynthdiscovery.comijeat.orgThis can lead to a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve, AUC). clearsynthdiscovery.comdovepress.com
Reduced Formation of Toxic Metabolites By blocking or slowing a metabolic pathway that produces a harmful metabolite, deuteration can improve the drug's safety profile. clearsynthdiscovery.comdovepress.comThis could potentially mitigate risks associated with the parent compound, leading to a better therapeutic window.
Increased Bioavailability For orally administered drugs that undergo significant first-pass metabolism in the liver, deuteration can reduce this effect, allowing more of the active drug to reach systemic circulation. dovepress.cominformaticsjournals.co.inThis could lead to lower and/or less frequent dosing to achieve the same therapeutic effect. nih.gov
Reduced Drug-Drug Interactions If a drug's metabolism is slowed, it may be less likely to interfere with or be affected by other co-administered drugs that are metabolized by the same enzymes. portico.orgThis simplifies dosing regimens and improves safety for patients on multiple medications.
Stabilization of Active Metabolites In some cases, a drug's metabolite is the active therapeutic agent. Deuteration can be used to slow the further breakdown of this active metabolite, prolonging its beneficial effects. clearsynthdiscovery.comThis enhances the overall efficacy and duration of action of the drug.

The development of deuterated compounds like this compound represents a sophisticated and promising frontier in pharmaceutical research. Leveraging advanced synthesis techniques and integrated biological analysis, these molecules offer unparalleled opportunities to dissect drug mechanisms, enhance safety profiles, and design the next generation of improved medicines. nih.govresearchgate.net

Q & A

Q. What protocols ensure this compound’s stability in long-term storage for multi-center trials?

  • Methodological Answer : Store lyophilized samples at -80°C with desiccants to prevent deuterium exchange. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify degradation products using stability-indicating HPLC methods .

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